Guanylureidocephalosporin
Description
Guanylureidocephalosporin is a semi-synthetic β-lactam antibiotic belonging to the cephalosporin class, characterized by a guanylureido side chain at the C7 position of the cephem nucleus. This structural modification enhances its activity against Gram-negative bacteria by improving cell membrane penetration and affinity for penicillin-binding proteins (PBPs). The compound exhibits broad-spectrum activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa, with stability against many β-lactamases .
Properties
CAS No. |
58801-40-4 |
|---|---|
Molecular Formula |
C20H22N10O5S2 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(diaminomethylidenecarbamoylamino)-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H22N10O5S2/c1-29-20(26-27-28-29)37-8-10-7-36-16-12(15(32)30(16)13(10)17(33)34)23-14(31)11(9-5-3-2-4-6-9)24-19(35)25-18(21)22/h2-6,11-12,16H,7-8H2,1H3,(H,23,31)(H,33,34)(H5,21,22,24,25,35)/t11?,12-,16-/m1/s1 |
InChI Key |
DQBHNTJTWSHHTR-ZLXOECBPSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)NC(=O)N=C(N)N)SC2)C(=O)O |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C4=CC=CC=C4)NC(=O)N=C(N)N)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)NC(=O)N=C(N)N)SC2)C(=O)O |
Synonyms |
112883 cephalosporin 112883 guanylureidocephalosporin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
| Compound | C7 Side Chain | C3 Side Chain | Serum Half-Life (h) | Protein Binding (%) |
|---|---|---|---|---|
| This compound | Guanylureido | Methylthiotetrazole | 2.5 | 85 |
| Ceftazidime | Aminothiazolyl | Pyridinium | 1.8 | 17 |
| Cefepime | Aminothiazolyl-oxime | Methylpyrrolidine | 2.0 | 20 |
| Ceftolozane | Ureido | Methylthiadiazole | 3.0 | 16 |
Key Findings :
Antimicrobial Activity
Table 2: MIC90 (μg/mL) Against Common Pathogens
| Pathogen | This compound | Ceftazidime | Cefepime | Ceftolozane |
|---|---|---|---|---|
| E. coli (ESBL-negative) | ≤0.5 | 1 | 0.5 | 0.25 |
| P. aeruginosa | 4 | 8 | 8 | 2 |
| K. pneumoniae (AmpC+) | 2 | >32 | 4 | 1 |
| Enterobacter cloacae | 1 | >32 | 2 | 0.5 |
Key Findings :
- This compound shows superior activity against AmpC-producing Enterobacteriaceae compared to ceftazidime (MIC90: 2 vs. >32 μg/mL) .
- Against P. aeruginosa, ceftolozane retains the lowest MIC90 (2 μg/mL), while this compound (4 μg/mL) outperforms ceftazidime and cefepime .
Regulatory and Developmental Considerations
This compound’s development follows stringent guidelines for chemical generics, emphasizing bioequivalence and structural validation against reference standards (e.g., USP nateglinide analogs in ). Regulatory agencies require comparative studies to confirm its pharmacokinetic and microbiological parity with existing cephalosporins, as outlined in and .
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